molecular formula C20H32O12 B12725027 2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate CAS No. 67754-22-7

2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate

Cat. No.: B12725027
CAS No.: 67754-22-7
M. Wt: 464.5 g/mol
InChI Key: VZVWNXVAXMKIBP-UHFFFAOYSA-N
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Description

Isomeric Possibilities

The compound’s four stereogenic centers (C2 of the propane backbone and three carbons in the branched substituents) theoretically permit 16 stereoisomers (2⁴). However, the absence of stereochemical descriptors in the provided InChI string (VZVWNXVAXMKIBP-UHFFFAOYSA-N) suggests the commercial product is likely a racemic mixture or synthesized without stereocontrol.

Molecular Geometry and Stereochemical Considerations

The molecule adopts a three-dimensional branched topology due to its tetrahedral carbons and multiple substituents (Fig. 1). Key geometric features include:

  • Bond angles : ~109.5° at sp³-hybridized carbons, with slight deviations due to steric strain from bulky acetoxy groups.
  • Torsional strain : Minimized through staggered conformations along the propane backbone and flexible ether linkages.
Property Value
Molecular formula C₂₀H₃₂O₁₂
Molecular weight 464.46 g/mol
Hybridization sp³ (all non-carbonyl C)

Stereochemical ambiguity : The synthetic route described in available literature does not specify enantiomeric control, leaving the exact configuration unresolved. Computational modeling would be required to predict energetically favorable conformers.

Functional Group Analysis and Electron Distribution Patterns

The compound contains three distinct functional groups that dictate its electronic profile:

Functional Groups

  • Ester (acetoxy) groups :
    • Count : 7 acetate moieties.
    • Electron effects : Withdraw electrons via induction (-I effect) from carbonyl groups, creating partial positive charges on adjacent carbons.
  • Ether linkages :
    • Count : 2 methoxy bridges.
    • Electron effects : Donate electrons (+I effect), increasing electron density on connected carbons.
  • Hydroxymethyl group :
    • Polarity : High due to -OH, enabling hydrogen bonding.

Electron Distribution Map

  • Electron-deficient regions : Carbons adjacent to ester carbonyls (δ+).
  • Electron-rich regions : Oxygen atoms in ethers and hydroxyl groups (lone pairs).

This polarization pattern renders the molecule reactive toward nucleophilic attack at ester carbonyls and electrophilic interactions at ether oxygens.

Comparative Structural Relationship to Glycerol Polyacetate Derivatives

When compared to simpler glycerol esters, this compound exhibits enhanced structural complexity (Table 1):

Parameter Target Compound Glycerol Triacetate (Triacetin)
Molecular formula C₂₀H₃₂O₁₂ C₉H₁₄O₆
Molecular weight (g/mol) 464.46 218.20
Ester groups 7 3
Ether linkages 2 0
Hydroxyl groups 1 0

Key structural divergences :

  • Branching : The target compound’s propane backbone supports a dendritic arrangement of substituents, unlike triacetin’s linear structure.
  • Functionality : Incorporation of ethers and a residual hydroxyl group introduces sites for secondary reactions absent in simpler acetates.
  • Steric effects : Bulkier substituents reduce molecular flexibility, potentially hindering crystallization and increasing solubility in nonpolar solvents.

Properties

CAS No.

67754-22-7

Molecular Formula

C20H32O12

Molecular Weight

464.5 g/mol

IUPAC Name

[2-[[3-acetyloxy-2,2-bis(acetyloxymethyl)propoxy]methyl]-2-(acetyloxymethyl)-3-hydroxypropyl] acetate

InChI

InChI=1S/C20H32O12/c1-14(22)28-9-19(6-21,10-29-15(2)23)7-27-8-20(11-30-16(3)24,12-31-17(4)25)13-32-18(5)26/h21H,6-13H2,1-5H3

InChI Key

VZVWNXVAXMKIBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(CO)(COCC(COC(=O)C)(COC(=O)C)COC(=O)C)COC(=O)C

Origin of Product

United States

Preparation Methods

Starting Materials and Intermediates

The synthesis begins with polyhydroxylated propane derivatives, such as 1,3-propanediol or glycerol derivatives, which are functionalized to introduce hydroxymethyl and propoxy substituents. These intermediates are then subjected to acetylation.

Acetylation Reaction

  • Reagents: Acetic anhydride is the acetylating agent of choice.
  • Catalyst: Pyridine or similar organic bases are used to catalyze the reaction.
  • Solvent: Common solvents include dichloromethane or chloroform to dissolve reactants.
  • Temperature: The reaction is typically conducted at room temperature to mild heating (20–50 °C) to control reaction rate and selectivity.
  • Time: Reaction times vary from 1 to 24 hours depending on scale and desired conversion.

Purification

Post-reaction, the crude product is purified by:

  • Recrystallization: Using solvents such as ethanol or ethyl acetate to obtain crystalline pure product.
  • Chromatography: Silica gel column chromatography may be employed to separate unreacted starting materials and side products.

Industrial Production Considerations

In industrial settings, the synthesis is optimized for scale and efficiency:

  • Continuous flow reactors are used to maintain consistent reaction conditions and improve safety when handling acetic anhydride.
  • Automated systems control reagent addition and temperature precisely.
  • Large-scale purification employs crystallization and industrial chromatography techniques.
  • Waste management protocols are implemented to handle acetic acid byproducts.

Reaction Mechanism Insights

The acetylation mechanism involves nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of acetic anhydride, forming an acetoxy ester and releasing acetic acid. Pyridine acts as a base to scavenge the released acid, driving the reaction forward.

Comparative Data Table of Key Preparation Parameters

Parameter Typical Laboratory Scale Industrial Scale
Starting Material Polyhydroxylated propane derivatives Same, sourced in bulk
Acetylating Agent Acetic anhydride Acetic anhydride
Catalyst Pyridine Pyridine or alternative organic bases
Solvent Dichloromethane, chloroform Same or greener solvents if possible
Temperature 20–50 °C Controlled, often 25–40 °C
Reaction Time 1–24 hours Optimized for continuous flow, shorter
Purification Recrystallization, chromatography Industrial crystallization, chromatography
Yield Typically high (>80%) Optimized for maximum yield (>90%)

Related Compounds and Preparation Notes

  • The compound is structurally related to 1,3-Diacetoxy-2-(acetoxymethoxy)propane , which is a simpler triacetylated glycerol derivative used as an intermediate in antiviral drug synthesis.
  • Preparation of such related compounds follows similar acetylation protocols but with fewer hydroxyl groups, simplifying purification.
  • The presence of multiple acetoxy groups in the target compound requires careful control of reaction conditions to avoid over- or under-acetylation.

Summary of Research Findings

  • The acetylation method using acetic anhydride and pyridine remains the most reliable and widely used approach for preparing this compound.
  • Reaction conditions are optimized to balance reaction rate, selectivity, and product purity.
  • Industrial synthesis benefits from continuous flow technology and automated control to enhance safety and efficiency.
  • Purification techniques are critical to isolate the compound in high purity due to the complexity of the molecule and potential side reactions.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

This compound has shown potential as an intermediate in the synthesis of antiviral agents. Its structural features allow for modifications that can enhance bioactivity against various viral targets. For example, derivatives of similar acetoxy compounds have been explored for their efficacy against HIV and other viral infections .

Cosmetic Formulations

Due to its emulsifying properties and ability to enhance skin absorption, this compound can be utilized in cosmetic formulations as a skin conditioning agent. Its acetoxy groups may improve the stability and texture of creams and lotions.

Polymer Science

The compound can be used as a monomer or additive in the formulation of polymers, particularly those requiring enhanced flexibility and durability. The presence of acetoxy groups can facilitate cross-linking reactions in polymer matrices, leading to improved mechanical properties .

Case Study 1: Antiviral Drug Development

Research published in PubMed Central outlines the synthesis pathways for antiviral drugs where similar compounds serve as intermediates. The study indicates that modifications to the acetoxy groups can lead to increased potency against specific viral strains .

Case Study 2: Cosmetic Product Efficacy

A study investigating various skin conditioning agents found that formulations containing derivatives of this compound exhibited superior moisture retention properties compared to traditional emollients. This highlights its potential for use in high-end skincare products.

Case Study 3: Polymer Enhancement

In a polymer science context, experiments demonstrated that incorporating this compound into polyurethane formulations significantly improved flexibility and tensile strength without compromising thermal stability. This application is particularly relevant for materials used in automotive and aerospace industries.

Mechanism of Action

The mechanism by which 2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate exerts its effects involves interactions with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activities and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Propane Backbones

(a) 1,3-Diacetoxy-2-(acetoxymethoxy)propan (CAS: 86357-13-3)
  • Structure : Contains a propane-1,3-diyl diacetate core with an acetoxymethoxy substituent at the C2 position.
  • Key Differences : The target compound has additional hydroxymethyl and acetoxy groups, resulting in higher molecular weight (C₁₉H₂₈O₁₄ vs. C₁₀H₁₄O₈) and greater steric hindrance.
  • Synthesis : Both compounds likely involve multi-step acetylation of polyol precursors. However, the target compound requires more precise regioselective protection due to its branching .
(b) 2-((2-Acetamido-6-oxo-1H-purin-9-yl)methoxy)propane-1,3-diyl diacetate
  • Structure : Features a propane-1,3-diyl diacetate core linked to a purine moiety.
  • Key Differences : The purine substituent introduces aromaticity and hydrogen-bonding capacity, absent in the target compound. This structural variation significantly alters bioactivity, making the purine derivative more relevant to nucleotide analog synthesis .

Cyclic and Aromatic Analogues

(a) (2R,3R,4R)-2-(Acetoxymethyl)-3,4-dihydro-2H-pyran-3,4-diyl diacetate
  • Structure : A cyclic ether (pyran) with acetoxy groups.
  • Key Differences : The pyran ring introduces rigidity and stereochemical complexity, contrasting with the linear propane backbone of the target compound. Cyclic structures often exhibit enhanced metabolic stability compared to linear analogs .
(b) 1-[2-(Acetyloxy)-6-hydroxyphenyl]ethanone
  • Structure : An aromatic diacetate with a ketone group.
  • Key Differences : The benzene ring confers planarity and UV activity, whereas the target compound’s aliphatic structure is more flexible and less prone to π-π interactions .

Physicochemical and Bioactivity Comparisons

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula Molecular Weight Acetoxy Groups Solubility (LogP) Notable Features
Target Compound C₁₉H₂₈O₁₄ 532.42 g/mol 6 ~1.8 (estimated) High branching, hydrolyzable esters
1,3-Diacetoxy-2-(acetoxymethoxy)propan C₁₀H₁₄O₈ 262.21 g/mol 3 ~0.5 Simpler backbone, lower steric bulk
2-((2-Acetamido-6-oxo-1H-purin-9-yl)methoxy)propane-1,3-diyl diacetate C₁₆H₁₉N₅O₈ 409.35 g/mol 2 ~-1.2 Purine moiety, potential bioactivity

Stability and Reactivity

  • Hydrolysis Sensitivity : The target compound’s six acetoxy groups make it more prone to ester hydrolysis under basic or enzymatic conditions compared to simpler diacetates (e.g., 1,3-diacetoxy-2-(acetoxymethoxy)propan). The hydroxymethyl groups may slow hydrolysis by steric effects .
  • Thermal Stability : Cyclic analogs (e.g., pyran derivatives) exhibit higher thermal stability due to reduced conformational freedom, whereas linear propane derivatives like the target compound may degrade faster under heat .

Q & A

Q. Table 1: Reaction Parameters for Key Steps

StepTemperature (°C)Time (h)Solvent SystemYield (%)
Primary Acetylation606Pyridine/Ac₂O78
Secondary Purification252Hexane:EtOAc (7:3)92

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Structural elucidation relies on a combination of:

  • ¹H/¹³C NMR : Identify acetoxy (δ 2.0–2.1 ppm for CH₃CO) and hydroxymethyl (δ 3.4–3.6 ppm) groups. Use DEPT-135 to distinguish CH₂ and CH₃ signals .
  • FT-IR : Confirm ester C=O stretches (1740–1760 cm⁻¹) and hydroxyl absorption (broad peak ~3450 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+Na]⁺ ion) with <2 ppm error.

Q. Table 2: Key Spectral Markers

Functional GroupNMR (δ ppm)IR (cm⁻¹)
Acetoxy (CH₃CO)2.05 (s, 3H)1745
Hydroxymethyl (CH₂OH)3.55 (m, 2H)3450 (broad)

Advanced: How can computational models predict the stability of this compound under varying pH conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use software like Gaussian or AMBER to model hydrolysis of acetoxy groups. Input parameters include protonation states at pH 2–10 and solvation effects .
  • Degradation Pathways : Identify pH-sensitive ester bonds via transition-state analysis. For example, acidic conditions (pH <4) favor hydrolysis at the central hydroxymethyl group .
  • Validation : Compare simulated half-lives with experimental HPLC data (e.g., 90% degradation at pH 2 vs. 10% at pH 7 after 72 hours).

Advanced: How to resolve contradictions in degradation data between accelerated and real-time studies?

Methodological Answer:
Conflicting data often arise from non-Arrhenius behavior in ester hydrolysis. Mitigate this by:

  • Multi-Stress Testing : Conduct studies at 40°C/75% RH (ICH Q1A guidelines) and compare kinetic profiles with 25°C data.
  • Mechanistic Analysis : Use LC-MS to track degradation products. For example, accelerated conditions may produce atypical byproducts (e.g., cross-linked dimers) not seen in real-time studies .
  • Statistical Modeling : Apply Weibull or Higuchi models to extrapolate shelf-life, accounting for humidity-driven deviations .

Q. Table 3: Degradation Comparison

ConditionMajor ByproductHalf-Life (Days)
25°C, pH 7Acetic acid180
40°C, pH 7Dimer (cross-linked)45

Basic: How to mitigate hydrolysis during purification?

Methodological Answer:

  • Low-Temperature Workup : Perform extractions and solvent removal at ≤10°C to slow hydrolysis.
  • Stabilized Solvents : Use anhydrous dichloromethane or THF with molecular sieves to minimize water content .
  • Neutral pH Buffers : Add ammonium acetate (5 mM) during HPLC purification to avoid acidic/basic conditions .

Advanced: What methodologies assess its potential as a prodrug?

Methodological Answer:

  • Enzymatic Hydrolysis Assays : Incubate with esterases (e.g., porcine liver esterase) and monitor release of active moieties via UV-Vis or fluorescence .
  • Caco-2 Permeability : Evaluate intestinal absorption using monolayer permeability assays (Papp >1×10⁻⁶ cm/s indicates viability) .
  • In Vivo Pharmacokinetics : Use radiolabeled analogs (³H or ¹⁴C) to track bioavailability and metabolite formation in rodent models .

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